7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol
Description
Structure
3D Structure
Properties
CAS No. |
89488-03-9 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
6-hydroxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O2/c10-4-1-3-5(9-4)7-2-8-6(3)11/h1-2,10H,(H2,7,8,9,11) |
InChI Key |
NPSRPZYORWQURE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1C(=O)NC=N2)O |
Origin of Product |
United States |
Synthetic Methodologies for 7h Pyrrolo 2,3 D Pyrimidine 4,6 Diol and Analogous Core Structures
Classical and Established Synthetic Routes
Classical approaches to the synthesis of the pyrrolo[2,3-d]pyrimidine core often involve the construction of the pyrimidine (B1678525) ring followed by the annulation of the pyrrole (B145914) ring. These methods are characterized by their reliability and the use of readily available starting materials.
Condensation Reactions Utilizing Aminopyrimidines and Dicarbonyl Precursors
A well-established method for the synthesis of the pyrrolo[2,3-d]pyrimidine core involves the condensation of an appropriately substituted aminopyrimidine with a 1,2-dicarbonyl compound. researchgate.net This approach is exemplified by the reaction of 6-aminopyrimidines with arylglyoxals. researchgate.netscielo.org.mx For instance, the reaction of 6-amino-1,3-dimethyluracil (B104193) with various arylglyoxals and barbituric acid derivatives in a one-pot, three-component reaction has been shown to produce polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mxresearchgate.net This reaction proceeds via an initial condensation, followed by cyclization to form the fused pyrrole ring. The use of a catalyst, such as tetra-n-butylammonium bromide (TBAB), can facilitate this transformation under mild conditions. scielo.org.mxresearchgate.net
A specific example is the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives through the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. This reaction, catalyzed by TBAB in ethanol (B145695) at 50 °C, provides the desired products in high yields (73-95%) with short reaction times. scielo.org.mx
Stepwise Linear Synthetic Pathways
Stepwise linear synthesis provides a more controlled, albeit often longer, route to specific pyrrolo[2,3-d]pyrimidine derivatives. This methodology involves the sequential construction of the molecule, allowing for the introduction of various substituents in a planned manner. An example of a linear synthesis is the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for many therapeutic agents. chemicalbook.comgoogle.com
One such pathway begins with the α-alkylation of diethyl malonate with allyl bromide. The resulting product undergoes cyclization with amidine to form a six-membered bislactam. Subsequent chlorination with phosphorus oxychloride yields a dichloropyrimidine ring. The terminal double bond is then oxidized to an aldehyde, which, upon reaction with ammonia, undergoes an SNAr/cyclization reaction to afford the final product. This five-step synthesis results in a total yield of 45.8%. google.com
Advanced and Convergent Synthetic Approaches
To improve efficiency, yield, and atom economy, more advanced and convergent synthetic strategies have been developed. These methods often involve the simultaneous formation of multiple bonds in a single step.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic scaffolds like pyrrolo[2,3-d]pyrimidines. nih.govresearchgate.netscielo.org.mx These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants. scielo.org.mx This approach is highly efficient, reduces waste, and simplifies purification processes. scielo.org.mx
A notable example is the one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net This reaction can be catalyzed by various substances, including tetra-n-butylammonium bromide (TBAB) or β-cyclodextrin, often in environmentally friendly solvents like water or ethanol. scielo.org.mxrsc.org The use of microwave irradiation has also been reported to accelerate these reactions, leading to excellent yields in a significantly shorter time. derpharmachemica.com
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB (5 mol%), ethanol, 50 °C | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | 73-95 | scielo.org.mx |
| 6-amino-1,3-dimethyluracil, Aurones | I2/DMSO, 100 °C | Pyrrolo[2,3-d]pyrimidine analogues | up to 99 | nih.gov |
| N,N-dimethyl 5-amino uracil, 1,3-diketone, Phenyl glyoxal (B1671930) monohydrate derivatives | Microwave irradiation, acetic acid | Pyrrolo[2,3-d]pyrimidinone derivatives | 80-90 | derpharmachemica.com |
Catalytic Methods in Pyrrolo[2,3-D]pyrimidine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the construction of the pyrrolo[2,3-d]pyrimidine core is no exception. Transition metal-catalyzed reactions, in particular, have provided efficient and versatile routes to this important scaffold.
Transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, have been extensively used for the functionalization of the pyrrolo[2,3-d]pyrimidine core. researchgate.netosi.lv More recently, these reactions have been adapted for the direct construction of the fused ring system.
Copper-catalyzed Sonogashira-type coupling reactions have proven to be particularly useful. tandfonline.comresearchgate.net These reactions typically involve the coupling of a terminal alkyne with a halogenated pyrimidine, followed by an in-situ cyclization to form the pyrrole ring. This approach offers a convergent and efficient route to a variety of substituted pyrrolo[2,3-d]pyrimidines. The use of copper as a catalyst is advantageous due to its lower cost and toxicity compared to palladium. tandfonline.comresearchgate.net
For instance, a copper-catalyzed sequence involving a Sonogashira coupling and a 5-exo-dig aminocyclization has been developed for the synthesis of pyrimidine-fused skeletons. nih.gov This method demonstrates high efficiency and broad substrate scope. nih.gov Another example is the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, where a Cu/6-methylpicolinic acid system was used to catalyze the Sonogashira reaction/cyclization of 5-bromo-2,4-dichloropyrimidine (B17362) with 3,3-diethoxy-propyne. tandfonline.comresearchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| Substituted 5-bromopyrimidin-4-amines, Alkynes | Cu/6-methylpicolinic acid | Pyrrolo[2,3-d]pyrimidines | tandfonline.com |
| 2-(2-bromophenyl)pyrimidine analog, Terminal alkyne | Copper catalyst | Pyrimidine-fused skeletons | nih.gov |
| 5-bromo-2,4-dichloropyrimidine, 3,3-diethoxy-propyne | Cu/6-methylpicolinic acid | 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivative | researchgate.net |
Organocatalysis and Biomimetic Catalysis (e.g., β-Cyclodextrin Promoted Reactions)
Biomimetic catalysis, which mimics natural enzymatic processes, offers a powerful and green approach to complex organic synthesis. In the context of pyrrolo[2,3-d]pyrimidine synthesis, β-cyclodextrin has emerged as a highly effective and reusable promoter. acs.org β-Cyclodextrin is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic internal cavity, allowing it to encapsulate nonpolar reactants in aqueous media, thereby accelerating reaction rates. nih.gov
A notable application involves a one-pot, three-component reaction for synthesizing pyrrolo[2,3-d]pyrimidine derivatives in water. This strategy leverages β-cyclodextrin as a supramolecular catalyst, leading to excellent yields under mild conditions and in short reaction times. acs.orgnih.gov The merits of this protocol include high atom economy and the use of water as an environmentally benign solvent, which is a significant improvement over traditional methods that often rely on volatile organic solvents. acs.orgnih.gov The catalyst's biodegradability and potential for recycling further enhance the sustainability of this method. nih.govmdpi.com
| Reactants | Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Arylglyoxals, 6-aminopyrimidine-2,4(1H,3H)-diones, Barbituric acids | β-Cyclodextrin | Water | High atom economy, mild conditions, short reaction time, reusable catalyst, eco-friendly medium | acs.orgnih.gov |
Phase Transfer Catalysis in C-N Bond Formation
Phase Transfer Catalysis (PTC) is an effective technique for facilitating reactions between reactants located in different immiscible phases. For the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, tetra-n-butylammonium bromide (TBAB) has been successfully employed as a phase transfer catalyst. researchgate.net This method allows for the efficient one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. researchgate.net
The reaction, catalyzed by just 5 mol% of TBAB, proceeds smoothly in ethanol at a mild temperature of 50 °C, achieving high yields ranging from 73% to 95% in relatively short reaction times of 60-80 minutes. researchgate.net TBAB is an inexpensive, non-corrosive, and environmentally compatible ionic liquid that facilitates the formation of the heterocyclic core. The protocol is noted for its simple procedure, easy work-up, and general applicability, making it an attractive green alternative for constructing the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.net
| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield Range | Reference |
|---|---|---|---|---|---|---|
| Tetra-n-butylammonium bromide (TBAB) | 5 mol% | Ethanol | 50 °C | 60-80 min | 73-95% | researchgate.net |
Solid-Phase Organic Synthesis (SPOS) Techniques
Solid-Phase Organic Synthesis (SPOS) provides a powerful platform for the efficient construction of compound libraries, which is invaluable for drug discovery and development. A facile solid-phase synthesis for 2,4,6,7-tetrasubstituted pyrrolo[2,3-d]pyrimidines has been developed. mdpi.com
This methodology involves a highly efficient five-step route that begins with dimeric peptoids bound to a resin. mdpi.com The solid support allows for easy purification at each step, as excess reagents and byproducts can be simply washed away. This approach has demonstrated its versatility through the successful synthesis of a representative library of 108 distinct tetrasubstituted pyrrolo[2,3-d]pyrimidines, all produced in high quality. mdpi.com SPOS is thus a key technology for systematically exploring the structure-activity relationships of this important heterocyclic core.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. google.com This technology has been effectively applied to the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. acs.org
An optimized microwave-assisted protocol for synthesizing 4-(2-phenylhydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives using ethanol as a solvent achieved yields of 70-82% in just 10-15 minutes at 150°C. acs.org In another green approach, a series of pyrrolo[2,3-d]pyrimidine-based Schiff bases were synthesized using an ionic liquid, [HMIM][TFSI], which served as both the catalyst and solvent under microwave irradiation (120 W, 80°C). This solvent-free method produced excellent yields (87.0–93.0%) within 10 minutes. Furthermore, novel fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines have been prepared via a solvent-free, microwave-assisted reaction, highlighting the broad applicability of this technique. These examples underscore the power of microwave irradiation to facilitate rapid and efficient synthesis, often under environmentally friendly conditions.
Flow Chemistry Applications for Pyrrolo[2,3-D]pyrimidine Synthesis
While flow chemistry, or continuous-flow synthesis, is a rapidly growing field in organic synthesis due to its advantages in safety, scalability, and process control, specific applications for the synthesis of the 7H-Pyrrolo[2,3-d]pyrimidine core are not extensively detailed in the current literature. The principles of flow chemistry, such as improved heat and mass transfer, make it a promising future direction for the manufacturing of these and other active pharmaceutical ingredients.
Green Chemistry Principles in Pyrrolo[2,3-D]pyrimidine Synthesis
The synthesis of pyrrolo[2,3-d]pyrimidines has increasingly incorporated the principles of green chemistry, aiming to reduce environmental impact while maximizing efficiency. Key strategies include the use of biodegradable and reusable catalysts, the adoption of multicomponent reactions (MCRs), and the utilization of sustainable reaction media and energy sources. acs.orgresearchgate.net
Biomimetic catalysts like β-cyclodextrin and phase transfer catalysts such as TBAB exemplify this shift. acs.orgresearchgate.net These catalysts promote reactions under mild conditions, reduce waste, and can often be recycled. acs.orgnih.gov MCRs are inherently green as they combine multiple synthetic steps into a single operation, which enhances atom economy, reduces energy consumption, and simplifies purification processes. researchgate.net Furthermore, the adoption of technologies like microwave-assisted synthesis aligns with green principles by significantly shortening reaction times and enabling solvent-free conditions.
Utilization of Sustainable Solvents and Aqueous Media
A major focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. In the synthesis of pyrrolo[2,3-d]pyrimidine analogs, significant progress has been made in this area.
The use of water as a reaction medium is a prime example of a green synthetic strategy. The β-cyclodextrin-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines is performed effectively in water, eliminating the need for volatile and toxic organic solvents. acs.orgnih.gov This approach is not only environmentally friendly but also simplifies the work-up procedure. mdpi.com In other protocols, greener organic solvents like ethanol have been employed successfully, as seen in the TBAB-catalyzed synthesis. researchgate.net Moreover, microwave-assisted protocols have enabled reactions to be carried out under entirely solvent-free conditions, representing an ideal scenario from a green chemistry perspective.
Atom Economy and Reaction Efficiency Considerations
One notable strategy involves a one-pot, three-component reaction for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. This approach, which utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, offers high yields (73-95%) and is characterized by its simple procedure, short reaction times, and easy work-up. researchgate.net The use of tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol at a mild temperature of 50 °C further enhances the green credentials of this method. researchgate.net
Another exemplary approach is the I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones. This method is distinguished by its high atom economy, proceeding through a Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening in a single step to afford the desired products in good to excellent yields (up to 99%). acs.org The use of an inexpensive and readily available catalyst like iodine makes this protocol particularly attractive for large-scale synthesis. acs.org
Microwave-assisted synthesis has also emerged as a powerful tool for improving reaction efficiency. For instance, a microwave-assisted, ionic liquid-mediated approach for the synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases has been reported to provide excellent yields (87–93%) in significantly reduced reaction times. metall-mater-eng.com This method not only demonstrates high reaction efficiency but also aligns with the principles of green chemistry by utilizing an environmentally benign reaction medium. metall-mater-eng.com
Table 1: Comparison of Efficient Synthetic Methodologies for Pyrrolo[2,3-d]pyrimidine Derivatives
| Methodology | Key Features | Yield Range | Catalyst/Conditions | Reference |
| One-pot three-component reaction | High atom economy, simple procedure, short reaction times | 73-95% | 5 mol% TBAB, ethanol, 50 °C | researchgate.net |
| I2/DMSO promoted cascade annulation | High atom economy, inexpensive catalyst, one-pot process | up to 99% | 10 mol% I2, DMSO, 100 °C | acs.org |
| Microwave-assisted ionic liquid catalysis | High reaction efficiency, dramatically reduced reaction times, green | 87–93% | [HMIM][TFSI], microwave irradiation (120 W, 80 °C) | metall-mater-eng.com |
Development of Reusable and Environmentally Benign Catalytic Systems
The development of reusable and environmentally friendly catalytic systems is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. In the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, significant progress has been made in this area.
A noteworthy example is the use of β-cyclodextrin as a reusable promoter in the synthesis of pyrrolo[2,3-d]pyrimidines in water. mdpi.com This biomimetic catalysis approach offers several advantages, including high atom economy, mild reaction conditions, and good yields in short reaction times. mdpi.com Crucially, the β-cyclodextrin catalyst can be recovered and reused, making the process more sustainable and cost-effective. mdpi.com
Ionic liquids (ILs) have also been employed as recyclable and environmentally benign catalysts and reaction media. For instance, the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bis(trifluoromethylsulfonyl)imide ([HMIM][TFSI]) has been successfully used as a dual-function catalyst and solvent in the microwave-assisted synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases. metall-mater-eng.com This system allows for efficient catalyst recovery and reuse for at least four consecutive cycles without a significant loss of activity. metall-mater-eng.com
The use of nanostructure catalysts represents another innovative approach. Magnetic nanoparticles, such as Fe3O4, have been utilized as catalysts in the one-pot, three-component synthesis of related pyrano[2,3-d]pyrimidine derivatives. eurekaselect.com A key advantage of these catalysts is their easy recovery using an external magnet, allowing for multiple reuse cycles with consistent activity. eurekaselect.com
Table 2: Reusable and Environmentally Benign Catalysts in Pyrrolo[2,3-d]pyrimidine Synthesis
| Catalyst System | Reaction Type | Key Advantages | Reusability | Reference |
| β-Cyclodextrin/Water | Synthesis of pyrrolo[2,3-d]pyrimidine derivatives | Biomimetic, high atom economy, mild conditions, eco-friendly | Reusable promoter | mdpi.com |
| [HMIM][TFSI] (Ionic Liquid) | Microwave-assisted synthesis of Schiff bases | Dual catalyst/solvent, high efficiency, reduced reaction times | Reusable for at least four cycles | metall-mater-eng.com |
| Fe3O4 Nanoparticles | One-pot synthesis of pyrano[2,3-d]pyrimidines | Easily recoverable with a magnet, consistent activity over multiple cycles | Reusable for six cycles | eurekaselect.com |
Stereoselective and Asymmetric Synthesis of Pyrrolo[2,3-D]pyrimidine Derivatives
The stereochemistry of drug molecules is a critical determinant of their biological activity. As such, the development of stereoselective and asymmetric synthetic methods for preparing chiral pyrrolo[2,3-d]pyrimidine derivatives is of great importance, particularly for applications such as kinase inhibitors and nucleoside analogs.
One common strategy for accessing enantiomerically enriched pyrrolo[2,3-d]pyrimidines involves the use of a chiral pool, where a readily available chiral starting material is elaborated into the desired target molecule. This approach is frequently employed in the synthesis of nucleoside analogs, where the chirality is derived from a sugar moiety. For instance, the synthesis of various pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents has been reported, starting from chiral ribose precursors.
In the realm of kinase inhibitors, the asymmetric synthesis of piperidine (B6355638) derivatives has been utilized to introduce chirality. For example, the asymmetric hydrogenation of suitably substituted N-benzyl pyridinium (B92312) salts using specific asymmetric hydrogenation catalysts can produce enantiomerically enriched piperidine derivatives. These chiral piperidines can then be coupled with a pyrrolo[2,3-d]pyrimidine core to generate diastereomerically pure final products, such as the JAK inhibitor 3-{(3R, 4R)-4-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile. The resolution of racemic mixtures using chiral acids, such as di-p-toluoyl-L-tartaric acid, is another classical yet effective method for obtaining the desired stereoisomer.
More advanced catalytic asymmetric methods are also being explored. For instance, the direct asymmetric intramolecular aza-Friedel-Crafts reaction, catalyzed by a chiral phosphoric acid, has been successfully applied to the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, a related class of fused pyrrole heterocycles. sci-hub.se This demonstrates the potential for developing similar enantioselective catalytic strategies for the direct construction of the chiral pyrrolo[2,3-d]pyrimidine scaffold.
Design and Synthesis of Pyrrolo[2,3-D]pyrimidine Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for biological activity. The design and synthesis of focused libraries of pyrrolo[2,3-d]pyrimidine derivatives are therefore crucial for identifying novel therapeutic agents. Both solid-phase and solution-phase combinatorial strategies have been effectively employed for this purpose.
Solid-phase synthesis offers several advantages for library construction, including the ease of purification and the potential for automation. A facile solid-phase synthesis of 2,4,6,7-tetrasubstituted pyrrolo[2,3-d]pyrimidines has been developed, starting from resin-bound dimeric peptoids. mdpi.com This five-step route has been used to generate a representative library of 108 distinct compounds, demonstrating its versatility for creating structural diversity. mdpi.com Another innovative approach involves the development of a DNA-encoded library of tetra-substituted pyrrolo[2,3-d]pyrimidines. metall-mater-eng.com This solid-phase strategy overcomes the challenges of DNA compatibility with many organic reactions, allowing for the efficient construction of a large combinatorial library for rapid screening. metall-mater-eng.com
Solution-phase parallel synthesis is another powerful tool for generating compound libraries. A facile protocol for the combinatorial synthesis of a library of furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones has been reported. acs.org This one-pot condensation from 2-amino furans/pyrroles provides mild access to two diverse series of natural product-like heterocycles. acs.org The resulting libraries have been evaluated for their in vitro cytotoxic activity against various cancer cell lines. acs.org
The design of these libraries often involves a "scaffold-hopping" or "molecular hybridization" approach, where structural motifs from known active compounds are incorporated into the pyrrolo[2,3-d]pyrimidine core. For example, fragments of the marketed drug Pexidartinib (B1662808) have been merged with a pyrrolo[2,3-d]pyrimidine nucleus to generate novel CSF1R inhibitors. These libraries are typically synthesized in a multi-step fashion, often employing robust and versatile reactions such as the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions to introduce diversity at various positions of the scaffold.
Table 3: Strategies for the Synthesis of Pyrrolo[2,3-d]pyrimidine Libraries
| Synthesis Strategy | Key Features | Library Type | Application Example | Reference |
| Solid-Phase Synthesis | Ease of purification, potential for automation | 108-member library of tetrasubstituted derivatives | General screening | mdpi.com |
| DNA-Encoded Library | Solid-phase synthesis compatible with DNA tags for rapid screening | DNA-encoded combinatorial library | Drug discovery | metall-mater-eng.com |
| Solution-Phase Parallel Synthesis | One-pot condensation, access to diverse natural product-like heterocycles | Furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library | Anticancer drug discovery | acs.org |
| Molecular Hybridization | Incorporation of known active motifs into the scaffold | Focused library of CSF1R inhibitors | Development of targeted kinase inhibitors |
Chemical Transformations and Derivatization Strategies of the 7h Pyrrolo 2,3 D Pyrimidine Scaffold
Regioselective Functionalization of the Pyrrole (B145914) Moiety
The pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine system is amenable to various functionalization reactions, allowing for the introduction of diverse substituents.
C-5 and C-6 Adduct Formation and Subsequent Cyclizations
The C-5 and C-6 positions of the pyrrole moiety are susceptible to electrophilic substitution, enabling the formation of various adducts. While specific studies on 7H-pyrrolo[2,3-d]pyrimidine-4,6-diol are limited, research on related 7-deazapurine derivatives provides insights into potential transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl and heteroaryl groups at the C-5 and C-6 positions of the pyrrolo[2,3-d]pyrimidine scaffold. These reactions typically involve a pre-functionalized scaffold, such as a halogenated derivative.
N-7 Substitution Strategies (e.g., Alkylation, Glycosylation)
The N-7 position of the pyrrole ring is a common site for substitution, including alkylation and glycosylation. A diverse set of substituents can be introduced at the N-7 position, which can significantly influence the biological activity of the resulting compounds. mdpi.com Alkylation at the N-7 position is typically achieved by reacting the 7H-pyrrolo[2,3-d]pyrimidine with an appropriate alkyl halide in the presence of a base. mdpi.com
Glycosylation at the N-7 position is a key strategy in the synthesis of nucleoside analogues. This transformation can be accomplished using various glycosyl donors and coupling methods. The resulting nucleosides often exhibit interesting biological properties. It is important to note that regioselectivity can be a challenge in the glycosylation of pyrrolo[2,3-d]pyrimidines, with the potential for substitution at other nitrogen atoms within the heterocyclic system.
Modifications on the Pyrimidine (B1678525) Ring System
The pyrimidine ring of the 7H-pyrrolo[2,3-d]pyrimidine scaffold also offers multiple sites for functionalization, allowing for a wide range of chemical modifications.
C-2 and C-4 Functionalization (e.g., Halogenation, Amination, Alkoxylation)
The C-2 and C-4 positions of the pyrimidine ring are particularly reactive towards nucleophilic substitution, especially when activated by appropriate leaving groups. Halogenation, particularly chlorination, of the 4- and 6-hydroxy groups of this compound can be achieved using reagents like phosphorus oxychloride, to yield the corresponding dichloro derivative. google.com These halogenated intermediates are versatile precursors for further functionalization.
The chlorine atoms at the C-2 and C-4 positions can be readily displaced by various nucleophiles. Amination, through reaction with a wide range of primary and secondary amines, is a common strategy to introduce diverse amino substituents. researchgate.netresearchgate.net Similarly, alkoxylation can be achieved by reacting the chlorinated intermediates with alcohols or alkoxides. The regioselectivity of these nucleophilic aromatic substitution reactions can often be controlled by the reaction conditions. stackexchange.comresearchgate.net
| Position | Functionalization | Reagents and Conditions | Resulting Group |
|---|---|---|---|
| C-4, C-6 | Chlorination | POCl₃ | -Cl |
| C-4 | Amination | Primary/Secondary Amines | -NR¹R² |
| C-4 | Alkoxylation | Alcohols/Alkoxides | -OR |
Diversification and Introduction of Functional Groups at C-6
While the C-4 position is a primary site for modification, the C-6 position also presents opportunities for diversification. Following the conversion of the hydroxyl group at C-6 to a better leaving group, such as a halogen, various functional groups can be introduced. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at this position. mdpi.com These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, significantly expanding the chemical space of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
Mechanistic Investigations of Pyrrolo[2,3-D]pyrimidine Transformation Reactions
The mechanisms of the various transformations of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are of significant interest for understanding and predicting reactivity and regioselectivity. Electrophilic aromatic substitution on the pyrrole ring is a key reaction. nih.gov The electron-rich nature of the pyrrole ring facilitates attack by electrophiles, and the regioselectivity is influenced by the electronic effects of the pyrimidine ring and any existing substituents. mdpi.com Computational studies have been employed to investigate the mechanistic landscape of electrophilic aromatic substitution reactions, providing insights into the transition states and reaction pathways. researchgate.netresearchgate.net
Despite a comprehensive search for scholarly articles and scientific literature, no specific information was found regarding the chemical transformations and derivatization strategies of This compound for tunable molecular recognition.
The available research primarily focuses on the broader 7H-pyrrolo[2,3-d]pyrimidine scaffold, with a significant body of work detailing the derivatization of related compounds such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. These studies describe various synthetic modifications at different positions of the pyrrolopyrimidine core to develop compounds with tailored interactions with biological targets, including protein kinases and viral enzymes.
However, literature specifically detailing the chemical reactivity and subsequent modifications of the hydroxyl groups at the 4 and 6 positions of this compound, and the impact of these modifications on molecular recognition, is not available in the public domain based on the performed searches. Therefore, the requested article focusing solely on this specific compound cannot be generated at this time.
Computational and Theoretical Chemistry Studies of 7h Pyrrolo 2,3 D Pyrimidine and Its Derivatives
Molecular Dynamics (MD) Simulations in Protein-Ligand Systems
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 7H-pyrrolo[2,3-d]pyrimidine derivatives when bound to a protein target. By simulating the movements and interactions of atoms over time, MD can elucidate the stability of the protein-ligand complex and the conformational dynamics that influence binding affinity. nih.govescholarship.org
Analysis of Hinge Region Interactions and Conformational Dynamics
MD simulations have been instrumental in analyzing the interactions between 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors and the crucial hinge region of protein kinases. nih.gov This region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and is a critical anchoring point for many ATP-competitive inhibitors. Studies on derivatives targeting p21-activated kinase 4 (PAK4) have shown that the pyrrolo[2,3-d]pyrimidine core consistently forms strong interactions, primarily hydrogen bonds, with backbone residues in the hinge. nih.govresearchgate.net
The conformational dynamics observed during simulations reveal how different substituents on the pyrrolo[2,3-d]pyrimidine scaffold can influence the stability and nature of these hinge interactions. For instance, the presence and type of halogen atoms on a 2-substituent benzene (B151609) ring can alter the ring's position, which in turn affects interactions with hinge residues like Met395 and Gly401 in PAK4. nih.gov Similarly, modifications to the terminal groups of other substituents can lead to enhanced hydrogen bonding or electrostatic interactions with surrounding residues, directly impacting the inhibitor's potency. nih.govnih.gov These dynamic insights are crucial for understanding the structure-activity relationship (SAR) and for designing inhibitors with improved binding characteristics.
Assessment of Complex Stability and Binding Trajectories
The stability of a protein-ligand complex is a key determinant of a ligand's efficacy. MD simulations provide quantitative measures to assess this stability over the course of the simulation trajectory. researchgate.netnih.gov A primary metric used for this purpose is the Root Mean Square Deviation (RMSD) of the protein's Cα atoms relative to their initial positions. A stable RMSD plot, with fluctuations typically less than 0.1 nm after an initial equilibration period, indicates that the complex has reached a stable conformational state. nih.govplos.org
In a comparative study of four different 7H-pyrrolo[2,3-d]pyrimidine derivatives bound to PAK4, MD simulations were run for 200 nanoseconds. nih.gov The analysis of the trajectories showed that all four complexes reached equilibrium after approximately 50 ns. The mean RMSD values for the complexes provided a quantitative comparison of their stability.
| Complex | Mean RMSD (nm) |
|---|---|
| Complex 5n | 0.139 |
| Complex 5h | 0.188 |
| Complex 5g | 0.158 |
| Complex 5e | 0.181 |
These values, derived from the binding trajectories, help to correlate the structural stability of the complex with the observed inhibitory activity of the ligand. nih.gov
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.govnih.gov It is a fundamental tool in drug discovery for screening virtual libraries and understanding the structural basis of ligand recognition. bohrium.com
Prediction of Ligand-Target Recognition and Key Intermolecular Interactions
For 7H-pyrrolo[2,3-d]pyrimidine derivatives, molecular docking studies have successfully predicted binding modes within the ATP-binding pocket of various protein kinases. nih.govnih.gov The docking results consistently show that the heterocyclic scaffold mimics the adenine (B156593) ring of ATP, establishing key hydrogen bonds with the kinase hinge region. nih.gov For example, docking studies of PAK4 inhibitors revealed that the pyrrolo[2,3-d]pyrimidine core forms double hydrogen bonds with the backbone of Leu398 and a single hydrogen bond with Glu396. nih.gov Similarly, docking studies of derivatives targeting other kinases have identified analogous interactions critical for binding. nih.gov
Beyond the hinge region, docking helps to elucidate other significant intermolecular interactions, such as hydrophobic interactions and electrostatic interactions with residues in other parts of the binding pocket. nih.govnih.gov These predictions provide a static but insightful snapshot of how a ligand is recognized by its target, guiding the design of modifications to enhance potency and selectivity. nih.govnih.gov
Computational Binding Free Energy Calculations
While molecular docking provides a qualitative assessment of binding, computational methods are needed to quantify the binding affinity. mdpi.com The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used end-state techniques to calculate the binding free energy of a protein-ligand complex. researchgate.net34.237.233frontiersin.org These calculations are typically performed on snapshots taken from MD simulation trajectories, combining molecular mechanics energy calculations with continuum solvation models. frontiersin.org
In the study of PAK4 inhibitors, the MM/PBSA method was used to calculate the binding free energies for four different 7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.govmdpi.com The calculated relative binding free energies (ΔG_bind) showed a qualitative agreement with the experimentally determined inhibitory order of the compounds. mdpi.com This method allows for the decomposition of the total binding energy into contributions from different energy terms (e.g., van der Waals, electrostatic, solvation energy), providing a deeper understanding of the driving forces behind ligand binding. frontiersin.org
| Complex | Relative ΔG_bind (kJ·mol⁻¹) | Relative Solvation Free Energy (kJ·mol⁻¹) |
|---|---|---|
| Complex 5n | 0 | 0 |
| Complex 5h | 13.752 | 2.341 |
| Complex 5g | 19.803 | -9.455 |
| Complex 5e | 35.162 | -5.528 |
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. researchgate.net These methods provide detailed information about molecular geometry, electronic structure, and reactivity.
For 7H-pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations have been used to study their optimized geometry and the energies of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. Theoretical studies using DFT at the B3LYP/6-311G++ level of theory have provided insights into these electronic properties, which can be correlated with the molecule's biological activity and potential for interaction with biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the efficacy of novel molecules and in understanding the key structural features that influence their therapeutic potential.
In a recent study focused on the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis, a series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were subjected to QSAR analysis using the QSARINS software. benthamdirect.com The generated models were statistically robust and demonstrated a strong predictive ability for the anti-rheumatic activity of these compounds. benthamdirect.com The analysis of the descriptors from the best-performing models provided crucial insights into the molecular features essential for BTK inhibition, thereby guiding the pharmacophore optimization of the pyrrolo-pyrimidine nucleus. benthamdirect.com
Another investigation employed three-dimensional QSAR (3D-QSAR) analyses, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to elucidate the structure-activity relationships of pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) antifolates as human thymidylate synthase inhibitors. bookpi.org The developed CoMFA and CoMSIA models exhibited high cross-validated (q²) and non-cross-validated (r²) values, indicating their reliability. The graphical interpretation of these models through contour plots helped to identify key steric and hydrogen-bond donor modifications that could significantly impact the bioactivities of the molecules, paving the way for the rational design of more potent inhibitors. bookpi.org
Table 1: Statistical Parameters of 3D-QSAR Models for Pyrrolo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Antifolates bookpi.org
| Model | Validation Method | q² | r² |
|---|---|---|---|
| CoMFA (Ligand-based) | Leave-one-out | 0.523 | 0.974 |
| CoMFA (Receptor-based) | Leave-one-out | 0.566 | 0.969 |
| CoMSIA (Ligand-based) | Leave-one-out | 0.516 | 0.983 |
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of novel ligands for a specific biological target. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a particular biological activity. Virtual screening then uses this model to search large compound libraries for molecules that match these features.
A pharmacophore-based screening strategy was successfully employed to design and synthesize a class of Focal Adhesion Kinase (FAK) inhibitors based on a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold. frontiersin.org This approach led to the identification of potent FAK inhibitors, demonstrating the utility of pharmacophore modeling in guiding the design of targeted therapies. frontiersin.org
In a similar vein, a study focused on the discovery of novel human thymidylate synthase (hTS) inhibitors utilized virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database. nih.gov This was followed by pharmacophore mapping to design new derivatives that could stabilize the inactive conformation of the hTS enzyme. nih.gov The combination of these computational techniques proved effective in identifying promising lead compounds for further development. nih.gov
Computational Approaches to Lead Optimization and Scaffold Refinement
Computational methods are extensively used in the lead optimization phase of drug discovery to refine the structure of a promising compound (the "lead") to improve its potency, selectivity, and pharmacokinetic properties. This often involves modifications to the core structure or "scaffold" of the molecule.
Structural optimizations of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been a key strategy in the development of potent inhibitors for various therapeutic targets. For instance, a series of compounds bearing this scaffold were designed and synthesized to act as inducible nitric oxide synthase (iNOS) inhibitors for the treatment of rheumatoid arthritis. nih.gov The design strategy focused on improving the physicochemical properties and in vivo anti-inflammatory activity of previously identified derivatives. nih.gov
In another study, the 7H-pyrrolo[2,3-d]pyrimidine scaffold was optimized to develop highly selective and potent Janus Kinase 3 (JAK3) inhibitors, also for rheumatoid arthritis. nih.gov The structural modifications were aimed at increasing the potency of the lead compounds while maintaining high selectivity against other JAK family members. nih.gov These examples highlight the crucial role of computational approaches in guiding the iterative process of lead optimization and scaffold refinement to yield drug candidates with improved therapeutic profiles.
Role of 7h Pyrrolo 2,3 D Pyrimidine Derivatives in Chemical Biology and Targeted Molecular Modulation
Design and Mechanism of Enzyme Inhibition
The design of 7H-pyrrolo[2,3-d]pyrimidine derivatives as enzyme inhibitors is a cornerstone of modern drug discovery, leveraging structure-based design and medicinal chemistry principles to achieve high potency and selectivity. These compounds primarily function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of substrate proteins. The pyrrolopyrimidine core mimics the adenine (B156593) moiety of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. Substituents on this core are strategically introduced to exploit specific features of the target kinase's active site, thereby enhancing binding affinity and conferring selectivity over other kinases.
Kinase Inhibitors: Structural Features and Mechanistic Insights
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors for a wide array of kinases, each with unique structural features and mechanisms of action. These inhibitors can be broadly categorized as reversible or irreversible, with the latter forming a covalent bond with a specific residue in the kinase active site, typically a cysteine. This covalent interaction can lead to prolonged and potent inhibition. The following sections will delve into the specific inhibition of several key kinases by 7H-pyrrolo[2,3-d]pyrimidine derivatives, highlighting the structural determinants of their activity and the molecular mechanisms underlying their inhibitory effects.
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and migration. A series of ATP-competitive, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent PAK4 inhibitors. Molecular dynamics simulations and binding free energy calculations have provided detailed insights into their inhibitory mechanisms.
The primary interactions driving the binding of these inhibitors to PAK4 occur in three main regions: the hinge region, the β-sheets (β1–β3 and β7), and with charged residues surrounding the 4-substituent of the inhibitor. The pyrrolo[2,3-d]pyrimidine core forms strong interactions with the hinge region, which is a critical determinant of their inhibitory capacity. However, the differences in inhibitory potency among various derivatives are largely influenced by the substituents at the 2- and 4-positions of the pyrrolopyrimidine ring.
For instance, the nature of the terminal group on the 4-substituent can significantly impact binding affinity. A terminal amino group can form enhanced hydrogen bonds or electrostatic interactions with surrounding residues compared to a terminal imino group, leading to stronger inhibition. Furthermore, the identity of halogen atoms on the 2-substituent can influence the positioning of the 2-benzene ring, which in turn affects interactions with the hinge region and the orientation of the 4-imino group, thereby modulating the inhibitor's affinity for charged residues in the active site.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family, which is essential for B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases like rheumatoid arthritis. Both reversible and irreversible inhibitors of BTK based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed.
A series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been designed as potent and selective reversible BTK inhibitors. One such compound, 28a , demonstrated excellent potency with an IC50 of 3.0 nM against the BTK enzyme. nih.gov This class of inhibitors has also shown significant anti-proliferative activity against B-cell lymphoma cell lines. nih.gov Another potent reversible inhibitor, B16 , exhibited an IC50 of 21.70 ± 0.82 nM and displayed good selectivity over other closely related kinases. pharmacophorejournal.com Mechanistically, these compounds inhibit BTK autophosphorylation at Tyr223 and the phosphorylation of its downstream substrate PLCγ2 at Tyr1217. nih.govpharmacophorejournal.com
In addition to reversible inhibitors, covalent irreversible BTK inhibitors with a 7H-pyrrolo[2,3-d]pyrimidine core have also been synthesized. For example, compound 20 was identified as a covalent irreversible inhibitor with an IC50 of 21.7 nM. nih.gov These irreversible inhibitors typically contain a reactive group, such as an acrylamide (B121943) moiety, that forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition. The development of both reversible and irreversible inhibitors provides different therapeutic options, with reversible inhibitors potentially offering a better safety profile for long-term treatment of autoimmune diseases. nih.gov
Protein kinase B (PKB), also known as Akt, is a serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, and survival. The PI3K/Akt pathway is frequently hyperactivated in cancer, making PKB an attractive target for cancer therapy. The development of selective PKB inhibitors is challenging due to the high homology of its ATP-binding site with other AGC family kinases, particularly protein kinase A (PKA).
Researchers have successfully developed 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors with significant selectivity for PKB over PKA. A notable series is the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. Optimization of lipophilic substituents on a 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine lead compound, CCT128930 (compound 2) , resulted in nanomolar inhibitors with up to 150-fold selectivity for PKB over PKA. nih.gov
This selectivity is achieved by exploiting a single amino acid difference between the active sites of PKB (which has a methionine) and PKA (which has a leucine). nih.gov The lipophilic substituents on the pyrrolopyrimidine scaffold are designed to have favorable interactions with the methionine in PKB's active site, while having less favorable interactions with the leucine (B10760876) in PKA. nih.gov For example, the introduction of a 4-tert-butyl substituent on the benzyl (B1604629) group of the lead compound significantly increased selectivity. nih.gov These selective inhibitors have been shown to modulate PKB signaling biomarkers in vivo and inhibit the growth of human tumor xenografts. nih.gov
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC). While first-generation EGFR inhibitors are effective against tumors with activating mutations (e.g., L858R), the emergence of resistance mutations, such as the gatekeeper mutation T790M, limits their efficacy. This has spurred the development of next-generation inhibitors that can overcome this resistance.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a valuable template for creating potent inhibitors of mutant EGFR. A series of these derivatives have been designed as covalent inhibitors that can effectively block the activity of drug-resistant EGFR mutants. pharmacophorejournal.com These inhibitors typically feature a reactive group, such as an acrylamide, which forms a covalent bond with a cysteine residue (C797) near the ATP-binding site of EGFR.
One particularly potent compound, 12i , demonstrated remarkable selectivity and efficacy. It selectively inhibited the T790M mutant EGFR with an IC50 value of 0.21 nM, which was 104-fold more potent than its inhibition of wild-type EGFR (IC50 = 22 nM). pharmacophorejournal.com This high degree of selectivity is crucial for minimizing off-target effects and toxicity. In cellular assays, compound 12i was found to be highly effective against NSCLC cells harboring EGFR activating mutations, showing up to 493-fold greater efficacy in these cells compared to normal cells. pharmacophorejournal.com Theoretical simulations have provided structural insights into the selective inhibitory activity of this class of compounds. pharmacophorejournal.com The development of such potent and selective 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors represents a promising strategy for the treatment of NSCLC with acquired resistance to earlier-generation EGFR tyrosine kinase inhibitors.
Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the regulation of the cell cycle, particularly in the G1/S phase transition and S phase progression. Dysregulation of CDK2 activity is a common feature of many cancers, making it an important target for anticancer drug development. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors of CDK2.
One such example is a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, from which compound 5k emerged as a potent multi-targeted kinase inhibitor with significant activity against CDK2 (IC50 = 204 nM). nih.gov Mechanistic studies revealed that compound 5k induces cell cycle arrest in the G2/M phase in HepG2 cancer cells. nih.gov This cell cycle arrest is accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately leading to apoptosis. nih.gov
The structural basis for the inhibition of CDK2 by pyrrolopyrimidine and related heterocyclic inhibitors often involves the formation of key hydrogen bonds between the heterocyclic core and the hinge region of the kinase (specifically with the backbone of Leu83). nih.gov Selectivity for CDK2 over other closely related CDKs, such as CDK1, can be achieved by designing substituents that exploit subtle differences in the ATP-binding pockets of these kinases. For instance, certain inhibitors can stabilize a specific conformation of the glycine-rich loop in CDK2 that is not favored in CDK1, thereby leading to selective inhibition. nih.gov
Data Tables
Table 1: Inhibitory Activity of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Inhibition Type |
| 28a | BTK | 3.0 | Reversible |
| B16 | BTK | 21.7 | Reversible |
| compound 20 | BTK | 21.7 | Covalent Irreversible |
| CCT128930 (compound 2) | PKB/Akt | - | Reversible |
| 12i | EGFR (T790M) | 0.21 | Covalent Irreversible |
| 12i | EGFR (wild-type) | 22 | Covalent Irreversible |
| 5k | CDK2 | 204 | Not specified |
Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibition Targeting Autoinhibited Conformations
Colony-stimulating factor-1 receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the differentiation and maintenance of most tissue-resident macrophages. nih.govacs.org Consequently, inhibiting CSF1R has been identified as a potential therapeutic strategy for a variety of human diseases. nih.govacs.org Researchers have successfully synthesized and developed a series of highly selective 7H-pyrrolo[2,3-d]pyrimidine derivatives that demonstrate subnanomolar enzymatic inhibition of CSF1R. nih.govresearchgate.net
A key feature of these inhibitors is their ability to preferentially target the autoinhibited conformation of the receptor. nih.goved.ac.uk Unlike many kinases, CSF1R contains a juxtamembrane (JM) domain in addition to the activation loop. acs.org In its inactive, autoinhibited state, the JM domain stabilizes a "DFG-out" conformation of the activation loop, which prevents ATP binding. nih.govacs.org The developed 7H-pyrrolo[2,3-d]pyrimidine derivatives have been shown to bind to this DFG-out-like conformation, which is thought to contribute to their high selectivity. nih.govacs.org For instance, the crystal structure of one such derivative in complex with the protein confirmed this binding mode. nih.govresearchgate.net This mechanism contrasts with other inhibitors like pexidartinib (B1662808) and may explain the exquisite selectivity of this class of compounds. nih.goved.ac.uk
| Compound ID | Target | Inhibition | Reference |
| 23 | CSF1R | Subnanomolar enzymatic inhibition | nih.gov |
| 12b | CSF1R | Low-nanomolar enzymatic activity | researchgate.net |
Janus Kinase (JAK) Inhibition and Dual Target Approaches
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic non-receptor tyrosine kinases that are essential for cytokine signaling via the JAK-STAT pathway. nih.govnih.gov This pathway is integral to immune responses and cell proliferation, making JAKs attractive targets for inflammatory diseases and cancers. nih.govnih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core component of several approved JAK inhibitors, such as tofacitinib (B832) and ruxolitinib, highlighting its importance in this area. researchgate.net These molecules act as ATP-competitive inhibitors, binding to the kinase hinge region. nih.govcpu.edu.cn
Recent research has focused on developing dual-target inhibitors to overcome drug resistance. One promising strategy involves the simultaneous inhibition of JAK and histone deacetylases (HDACs). nih.govacs.org Feedback activation of the JAK-STAT3 pathway has been identified as a key resistance mechanism to HDAC inhibitors in solid tumors. nih.govacs.org In response, a series of 7H-pyrrolo[2,3-d]pyrimidine-based derivatives have been created that act as potent dual JAK and HDAC inhibitors. nih.govacs.org Compounds such as 15d and 15h have been shown to potently inhibit JAK1/2/3 and HDAC1/6, leading to antiproliferative and proapoptotic effects in cancer cell lines. researchgate.netnih.govacs.org These dual inhibitors could potentially overcome drug resistance caused by the tumor microenvironment. nih.govacs.org
| Compound ID | Target(s) | IC50 | Reference |
| 15d | JAK1/2/3, HDAC1/6 | Not specified | nih.govacs.org |
| 15h | JAK1/2/3, HDAC1/6 | Not specified | nih.govacs.org |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and progression. researchgate.net The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a recognized pharmacophore for developing VEGFR2 inhibitors. snv63.ru A number of derivatives incorporating this scaffold have been designed and synthesized, demonstrating significant inhibitory activity against VEGFR2. researchgate.netnih.govnih.gov
For example, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and evaluated for their anticancer properties. nih.govnih.gov Among them, compound 5k emerged as a particularly potent inhibitor of VEGFR2, along with other kinases like EGFR, Her2, and CDK2, with IC50 values in the nanomolar range. nih.govnih.gov Molecular docking studies have suggested that these compounds bind to the ATP-binding site of the VEGFR2 kinase domain, similar to other known multi-kinase inhibitors like sunitinib. nih.govnih.gov The development of such multi-targeted agents based on the 7H-pyrrolo[2,3-d]pyrimidine structure is a strategic approach to creating more effective anticancer therapeutics. researchgate.netnih.gov
| Compound ID | Target | IC50 | Reference |
| 5k | VEGFR2 | 40-204 nM | nih.govnih.gov |
| 6c | VEGFR2 | Not specified (selective) | researchgate.net |
| 6j | VEGFR2 | Not specified (selective) | researchgate.net |
Short Chain Dehydrogenase/Reductase (SDR) Enzyme Family Inhibition (e.g., Carbonyl Reductase 1 (CBR1))
The Short Chain Dehydrogenase/Reductase (SDR) superfamily is a large group of enzymes with diverse metabolic functions. Carbonyl Reductase 1 (CBR1), a member of this family, is implicated in the metabolism of various xenobiotics, including anticancer drugs like anthracyclines. mdpi.com The metabolism of these drugs by enzymes such as CBR1 can contribute to the development of drug resistance and cardiotoxicity. mdpi.com Therefore, inhibiting CBR1 is considered a potential strategy to enhance the efficacy of certain cancer chemotherapies. mdpi.com
While direct studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives as CBR1 inhibitors are limited in the provided context, the broader principle of inhibiting reductases involved in drug metabolism is an active area of research. For instance, studies have explored dual inhibitors of CBR1 and another key reductase, aldo-keto reductase 1C3 (AKR1C3), to overcome anthracycline resistance. mdpi.com Although the specific compound ASP9521 mentioned as a dual inhibitor is not a pyrrolopyrimidine derivative, this research highlights the therapeutic potential of targeting enzymes like CBR1. mdpi.com
Pteridine Reductase 1 (PTR1) Inhibition in Parasitic Systems
Pteridine Reductase 1 (PTR1) is an essential enzyme for parasites like Trypanosoma brucei, the causative agent of Human African trypanosomiasis (sleeping sickness). nih.govnih.gov PTR1 provides an alternative pathway for the synthesis of reduced folates, allowing parasites to bypass the effects of antifolate drugs that target dihydrofolate reductase (DHFR). acs.org This makes PTR1 an attractive target for the development of new antiparasitic agents. nih.govresearchgate.net
Substituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of T. brucei PTR1. nih.govnih.govacs.org Extensive structure-based drug design efforts, aided by crystal structures of these compounds complexed with PTR1, have led to the synthesis of numerous analogues. nih.govnih.gov These studies have identified polysubstituted pyrrolopyrimidines as being particularly active, with some compounds showing significant inhibitory activity in both enzymatic assays and against the parasite in culture. nih.gov This research underscores the utility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in targeting parasitic enzymes. acs.orgresearchgate.net
α-Amylase Inhibition Mechanisms
α-Amylase is a key enzyme in carbohydrate digestion, responsible for breaking down starch into simpler sugars. ajchem-a.com Inhibiting this enzyme can delay glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. rsc.org Novel 7H-pyrrolo[2,3-d]pyrimidine-based analogues have been designed and synthesized as potential α-amylase inhibitors. nih.gov
In vitro studies have demonstrated that certain hybrid molecules containing the pyrrolo[2,3-d]pyrimidine core exhibit excellent antidiabetic action by inhibiting α-amylase. nih.gov For example, compounds 5b , 6c , 7a , and 7b showed IC50 values in the micromolar range. nih.gov Molecular docking and dynamic simulation studies suggest that these compounds bind effectively to the active site of the α-amylase enzyme, indicating their potential as stable inhibitors. nih.gov These findings suggest that 7H-pyrrolo[2,3-d]pyrimidine derivatives could serve as a foundation for developing new antidiabetic drugs. nih.gov
| Compound ID | Target | IC50 (mM) | Reference |
| 5b | α-amylase | 0.252-0.281 | nih.gov |
| 6c | α-amylase | 0.252-0.281 | nih.gov |
| 7a | α-amylase | 0.252-0.281 | nih.gov |
| 7b | α-amylase | 0.252-0.281 | nih.gov |
Multidrug Resistance-Associated Protein 1 (MRP1) Inhibition
Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1, is an ATP-binding cassette (ABC) transporter protein that can pump a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). nih.govnih.govmdpi.com Overcoming MDR is a major challenge in cancer therapy, and the development of MRP1 inhibitors is a key strategy to address this. nih.govnih.gov
Research has identified pyrrolo[3,2-d]pyrimidine derivatives as novel and potent inhibitors of MRP1. nih.govacs.orgfigshare.com In these studies, various substitutions on the pyrrolopyrimidine core were explored. It was found that piperazine (B1678402) residues at position 4 with large phenylalkyl side chains were beneficial for MRP1 inhibition. nih.govfigshare.com Several compounds were identified with IC50 values in the high nanomolar range. nih.govfigshare.com Importantly, these compounds showed selectivity for MRP1 over other ABC transporters like P-glycoprotein (P-gp), which is a desirable characteristic for targeted therapy. nih.govfigshare.com
Inhibition of Other Kinase Targets (e.g., Mer Receptor, Src, Mps1, PI3K, RET)
While the core outline specifies several kinases, research has revealed that the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile inhibitor of a broad range of protein kinases beyond those initially listed. These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase to block its catalytic activity. nih.govmdpi.com
Monopolar Spindle Kinase 1 (Mps1): Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of Mps1, a key regulator of the spindle assembly checkpoint (SAC). bohrium.com A notable example, compound 12 , demonstrated an IC50 value of 29 nM against Mps1. This inhibition effectively halts the proliferation of breast cancer cells. bohrium.com
RET Kinase: The 7H-pyrrolo[2,3-d]pyrimidine core has been successfully utilized as a "warhead" for RET kinase inhibition. Gene fusions and mutations in RET are significant drivers in certain cancers. A lead compound, 59 , was identified that exhibits low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant.
Focal Adhesion Kinase (FAK): A series of 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines were designed to target FAK, a non-receptor tyrosine kinase involved in cell adhesion and signaling. Several of these compounds displayed inhibitory activities in the low micromolar range. researchgate.netnovartis.com More recently, a derivative, THY-10A62 , showed a potent IC50 value of 12 nM against FAK. frontiersin.org
Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell receptor signaling, HPK1 is a target for cancer immunotherapy. nih.gov A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent HPK1 inhibitors, with compound 31 showing an IC50 of 3.5 nM and excellent selectivity. nih.gov Another optimized compound, 24 , had a strong HPK1 inhibition IC50 of 10.1 nM. nih.gov
Other Kinase Targets: The versatility of this scaffold extends to numerous other kinases. For instance, compound 5k , a halogenated derivative, showed significant, multi-targeted inhibition against EGFR, Her2, VEGFR2, and CDK2 with IC50 values ranging from 40 to 204 nM. nih.govmdpi.com Additionally, derivatives have been synthesized to selectively inhibit mutant forms of EGFR, with one compound (12i ) showing up to 493-fold increased efficacy in cancer cells with the EGFR activating mutation compared to normal cells. nih.gov The scaffold has also been used to develop inhibitors for p21-activated kinase 4 (PAK4) and Interleukin-2-inducible T-cell kinase (Itk). nih.govnih.gov
Notably, while potent against many kinases, this scaffold can also be engineered for selectivity away from certain targets. For example, some potent EGFR inhibitors based on this structure show high selectivity with no significant effect on kinases like c-Src.
Table 1: Inhibition of Various Kinase Targets by 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Target Kinase | Derivative Example | IC50 Value | Reference |
|---|---|---|---|
| Mps1 | Compound 12 | 29 nM | bohrium.com |
| FAK | THY-10A62 | 12 nM | frontiersin.org |
| HPK1 | Compound 31 | 3.5 nM | nih.gov |
| HPK1 | Compound 24 | 10.1 nM | nih.gov |
| EGFR (mutant) | Compound 12i | 0.21 nM | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Studies in Enzyme Modulators
The development of potent and selective 7H-pyrrolo[2,3-d]pyrimidine derivatives relies heavily on detailed structure-activity relationship (SAR) studies. These investigations systematically modify the core scaffold and its substituents to understand how chemical structure correlates with biological activity. mdpi.com
For inhibitors of PAK4 , SAR studies revealed that the nature of substituents connected to the pyrrolo[2,3-d]pyrimidine nucleus can result in over a 1000-fold difference in inhibitory capacity. nih.govmdpi.com The interactions with the hinge region of the kinase are crucial for inhibitory capacity, while differences in halogen atoms on the 2-substituent and modifications to the 4-substituent are key drivers of potency differences. nih.govmdpi.com
In the development of FAK inhibitors , preliminary SAR was established through systematic chemical modifications of 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines. researchgate.net This foundational work allows for further optimization of the scaffold for improved potency and selectivity.
For tricyclic pyrrolo[2,3-d]pyrimidine derivatives , SAR analysis indicated that substitution on the N-aryl group is a critical determinant of cytotoxic activity. The introduction of electron-withdrawing groups (such as F, Cl, Br) at this position resulted in a loss of activity, highlighting the sensitivity of the target interaction to electronic and steric factors. mdpi.com
The synthesis of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ also provided SAR insights. The presence and position of halogen substituents on the benzylidene ring were found to significantly influence the cytotoxic and kinase inhibitory effects of the compounds. nih.govmdpi.com
Principles of Rational Ligand Design for Specific Targets
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is fully exploited through the principles of rational ligand design, where structural information and mechanistic understanding guide the synthesis of molecules with desired properties. mdpi.commdpi.com
A key strategy is scaffold hopping and modification . The 7-deazapurine core itself is a bioisosteric replacement for adenine, providing a strong starting point for designing ATP-competitive inhibitors. rsc.org This core can be decorated with various substituents to achieve specific interactions with the target kinase.
Targeting Specific Conformations: A sophisticated design principle involves creating inhibitors that bind to specific conformational states of a kinase. For example, by modifying the scaffold, inhibitors can be designed to target the inactive "DFG-out" conformation of a kinase, which can confer greater selectivity compared to inhibitors that target the more conserved active conformation.
In Silico and Structure-Based Design: Molecular modeling and docking studies are integral to the rational design process. mdpi.comnih.gov For instance, the in silico design of derivatives as potential "bumped kinase inhibitors" for P. falciparum calcium-dependent protein kinase 4 (PfCDPK4) involved docking various substituted pyrrolo[2,3-d]pyrimidines into the ATP-binding site to predict favorable interactions. nih.gov Similarly, molecular dynamics simulations for PAK4 inhibitors helped to elucidate the binding modes and the specific interactions responsible for high-affinity binding, such as those with the hinge region and charged residues. nih.govmdpi.com
Strategic Incorporation of Functional Groups: The addition of specific chemical moieties is a common rational design tactic. The strategic incorporation of halogen atoms (fluorine, chlorine, bromine) into the molecular structure is used to enhance potency, selectivity, and other pharmacological properties by influencing the binding affinity of the inhibitor to its target kinase. nih.govmdpi.com Furthermore, adding reactive groups like acrylamides can transform a reversible inhibitor into a selective covalent irreversible inhibitor, as demonstrated in the design of Itk inhibitors. nih.gov
Modulation of Cellular and Biochemical Pathways
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine modulate a variety of fundamental cellular and biochemical pathways, primarily through their inhibition of protein kinases that regulate these processes. Their effects are most prominently observed in the control of cell division, survival, and signal transduction.
Mechanisms of Cell Cycle Arrest and Apoptosis Induction
A primary mechanism by which 7H-pyrrolo[2,3-d]pyrimidine derivatives exert their anti-proliferative effects is through the induction of cell cycle arrest and apoptosis (programmed cell death).
Cell Cycle Arrest: Several derivatives have been shown to halt the cell cycle at specific checkpoints. For example, compound 5k was found to impede cancer cells in the G0–G1 phase, preventing them from entering the S phase where DNA replication occurs. nih.gov This arrest is a common therapeutic strategy to suppress cancer cell proliferation. nih.gov
Apoptosis Induction: Following cell cycle arrest or as a direct consequence of kinase inhibition, these compounds can trigger apoptosis through the intrinsic pathway.
Compound 5k was shown to induce apoptosis in HepG2 cells, which was accompanied by a significant increase in the levels of the pro-apoptotic protein Bax and the key executioner enzyme caspase-3. nih.gov Concurrently, the level of the anti-apoptotic protein Bcl-2 was downregulated. nih.gov
A generic 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) was demonstrated to induce apoptosis in gastric carcinoma cells through the activation of initiator caspases (caspase-8 and caspase-9) and the effector caspase-3. nih.gov This activation of the caspase cascade is a hallmark of apoptosis. nih.gov
In some cases, apoptosis is also linked to an increase in reactive oxygen species (ROS), which can act as signaling molecules to trigger cell death pathways. nih.gov
Table 2: Cellular Effects of Specific 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |
|---|---|---|---|---|
| Compound 5k | HepG2 | Arrest at G0-G1 phase | ↑ Caspase-3, ↑ Bax, ↓ Bcl-2 | nih.gov |
Inhibition of Protein Auto-phosphorylation and Downstream Signaling Cascade Regulation
By blocking the catalytic activity of kinases, 7H-pyrrolo[2,3-d]pyrimidine derivatives directly inhibit the auto-phosphorylation of the kinase itself—a critical step for its activation—and consequently disrupt the entire downstream signaling cascade.
HPK1 Inhibition: Potent HPK1 inhibitors based on this scaffold, such as compounds 24 and 31 , effectively suppress the phosphorylation of the downstream substrate protein SLP76. nih.govnih.gov This action blocks the negative regulatory signal of HPK1, leading to an enhancement of IL-2 secretion in T-cells, a desired downstream effect for cancer immunotherapy. nih.govnih.gov
Itk Inhibition: The selective Itk inhibitor, compound 9 , was shown to inhibit the phosphorylation of phospholipase C-γ1 (PLC-γ1) in cells, a key substrate of Itk in T-cell signaling pathways. nih.gov
FAK Inhibition: Pharmacological blockade of FAK auto-phosphorylation by its inhibitors is known to reduce tumor growth, demonstrating a direct link between inhibiting the initial activation step and a therapeutic outcome. researchgate.net
This inhibition of a primary kinase and its downstream effectors effectively shuts down signaling pathways that are often hyperactivated in disease states, such as those promoting cell proliferation and survival.
Interference with Mitotic Microtubule Organization and Dynamics at the Molecular Level
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in developing inhibitors that interfere with the intricate molecular machinery of mitosis, a process critically dependent on microtubule organization and dynamics. This is primarily achieved through the inhibition of kinases that govern mitotic progression, such as Mps1.
Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures the high fidelity of chromosome segregation. nih.govmedchemexpress.com The SAC prevents the cell from entering anaphase until all chromosomes are correctly attached to the microtubules of the mitotic spindle. nih.gov
Inhibition of Mps1 by small molecules, including derivatives of 7H-pyrrolo[2,3-d]pyrimidine, leads to a cascade of mitotic defects:
SAC Inactivation: The primary molecular effect is the inactivation of the SAC, even in the presence of improperly attached chromosomes. nih.gov
Premature Anaphase: This leads to a premature entry into anaphase, as the cell can no longer "wait" for all chromosomes to be properly aligned on the metaphase plate. nih.gov
Chromosome Missegregation: As a result, chromosomes are unevenly distributed to the daughter cells, a condition known as aneuploidy. nih.gov
Mitotic Catastrophe: The severe chromosomal abnormalities and mitotic errors ultimately trigger a form of cell death known as mitotic catastrophe, which eliminates the defective cells. nih.gov
Therefore, by targeting a master regulator of the SAC like Mps1, 7H-pyrrolo[2,3-d]pyrimidine derivatives interfere with the molecular-level control of microtubule-kinetochore attachments, leading to profound disruptions in mitotic dynamics and subsequent cell death. nih.govnih.gov
Target Identification Strategies Using Pyrrolo[2,3-D]pyrimidine-Based Probes
A significant challenge in the development of novel therapeutic agents is the precise identification of their molecular targets. Pyrrolo[2,3-d]pyrimidine derivatives, due to their inherent "drug-like" properties and amenability to chemical modification, are valuable scaffolds for the design of chemical probes aimed at target deconvolution. One promising strategy is the use of Activity-Based Protein Profiling (ABPP). This approach utilizes reactive probes that covalently bind to the active sites of enzymes, allowing for their subsequent identification and characterization.
While the molecular targets of some 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines with antiviral activity against flaviviruses are yet to be fully elucidated, the potential for using ABPP has been noted. mdpi.com The development of an ABPP probe based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold could facilitate the identification of the specific host or viral proteins these compounds interact with to exert their antiviral effects. mdpi.com Such probes would typically incorporate a reactive group (e.g., an electrophile) to enable covalent modification of the target protein and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for enrichment and detection.
The design of these probes is informed by structure-activity relationship (SAR) studies, which identify the key structural features of the pyrrolo[2,3-d]pyrimidine core responsible for biological activity. mdpi.com By understanding which positions on the scaffold can be modified without losing potency, chemists can strategically install the necessary linkages for the reactive group and reporter tag, creating powerful tools for target discovery.
Future Perspectives and Research Challenges in 7h Pyrrolo 2,3 D Pyrimidine 4,6 Diol Chemistry
Challenges in Scalable and Sustainable Synthesis of Complex Derivatives
A primary hurdle in the advancement of 7H-pyrrolo[2,3-d]pyrimidine-4,6-diol chemistry lies in the development of scalable and sustainable synthetic routes to complex derivatives. While various synthetic methods for pyrrolo[2,3-d]pyrimidines have been reported, achieving high yields and purity on a large scale remains a significant challenge. nih.govnih.gov Many existing synthetic protocols involve multiple steps, require expensive or hazardous reagents, and generate considerable waste, making them less amenable to industrial-scale production. For instance, the synthesis of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' was achieved in three steps with high yields, but the scalability of such multi-step sequences can be problematic. nih.gov
Future research must focus on developing more atom-economical and environmentally benign synthetic strategies. This includes the exploration of one-pot reactions, cascade annulations, and the use of greener solvents and catalysts. nih.gov Microwave-assisted synthesis has shown promise in accelerating reaction times and improving yields for some pyrrolo[2,3-d]pyrimidine derivatives, offering a potential avenue for more sustainable production. researchgate.net The development of robust and cost-effective manufacturing processes is critical to translate promising laboratory-scale findings into clinically viable therapeutic agents.
Development of Novel Regio- and Stereoselective Functionalization Methodologies
The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, the development of novel regio- and stereoselective functionalization methodologies is of paramount importance. Achieving precise control over the introduction of functional groups at specific positions of the this compound nucleus is essential for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.
Recent advancements have utilized cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, for the synthesis of C4, C5, and C6 substituted pyrrolopyrimidine analogs. mdpi.com However, the selective functionalization of the diol moiety at positions 4 and 6, without interfering with the pyrrole (B145914) nitrogen, presents a significant synthetic challenge. Future efforts should be directed towards the discovery of orthogonal protecting group strategies and the development of novel catalytic systems that can achieve high regioselectivity. Furthermore, as many biological targets are chiral, the ability to introduce stereocenters with high control will be crucial for developing more potent and selective modulators of these targets. The synthesis of spiro[pyrrolidine-2,3'-oxindoles] via [3+2] cycloaddition highlights the potential for creating complex, stereochemically rich structures. researchgate.net
Advanced Computational Methodologies for Predictive Molecular Design and Mechanistic Elucidation
Advanced computational methodologies are becoming indispensable tools in modern drug discovery, and their application to this compound chemistry holds immense promise. Molecular docking and molecular dynamics simulations have already been employed to understand the binding modes of 7H-pyrrolo[2,3-d]pyrimidine derivatives with their biological targets, such as p21-activated kinase 4 (PAK4). nih.gov These computational studies provide valuable insights into the key interactions between the ligand and the protein, guiding the rational design of more potent inhibitors. nih.gov
The future in this area will involve the use of more sophisticated computational techniques, such as free energy perturbation (FEP) and quantitative structure-activity relationship (QSAR) modeling, to more accurately predict the binding affinities and biological activities of novel derivatives before their synthesis. dntb.gov.ua These predictive models can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery. Furthermore, computational methods can be used to elucidate the detailed mechanisms of action of these compounds at a molecular level, providing a deeper understanding of their therapeutic effects.
| Computational Technique | Application in 7H-Pyrrolo[2,3-d]pyrimidine Research |
| Molecular Docking | Predicting binding poses and interactions with target proteins. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior and stability of ligand-protein complexes. nih.govdntb.gov.ua |
| QSAR | Developing predictive models for biological activity based on chemical structure. dntb.gov.ua |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties. dntb.gov.ua |
Exploration of New Biological Targets and Unraveling Novel Mechanisms of Action
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been demonstrated by its ability to inhibit a wide range of biological targets, particularly protein kinases. Derivatives have shown activity against EGFR, Her2, VEGFR2, CDK2, FAK, Mps1, STAT6, and JAK3, highlighting their potential as multi-targeted kinase inhibitors. nih.govnih.govnih.govnih.govnih.gov A significant future direction will be the exploration of novel biological targets for this compound and its derivatives beyond the well-trodden path of kinase inhibition.
Unraveling the precise mechanisms of action of these compounds is another critical research challenge. While some studies have shown that these derivatives can induce apoptosis and cell cycle arrest, a deeper understanding of the downstream signaling pathways and molecular events is needed. nih.govnih.gov This will require a combination of biochemical, cellular, and in vivo studies to identify the direct molecular targets and elucidate the complex biological responses they trigger. The discovery of novel mechanisms of action could open up new therapeutic applications for this class of compounds in a variety of diseases.
Table of Biological Targets for 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Target | Therapeutic Area | Reference |
|---|---|---|
| EGFR, Her2, VEGFR2, CDK2 | Cancer | nih.gov |
| FAK | Cancer | nih.gov |
| Mps1 | Breast Cancer | nih.gov |
| STAT6 | Allergic Diseases | nih.gov |
| JAK3 | Rheumatoid Arthritis | nih.gov |
Integration with High-Throughput and Automation Technologies for Accelerated Discovery
The integration of high-throughput screening (HTS) and automation technologies will be crucial for accelerating the discovery and development of new this compound-based therapeutics. HTS allows for the rapid screening of large compound libraries to identify initial "hit" compounds with desired biological activity. nih.gov This can be followed by automated synthesis platforms to rapidly generate analogs of the initial hits for SAR studies.
The use of laboratory automation can streamline many of the repetitive tasks in chemical synthesis and biological evaluation, freeing up researchers to focus on more complex problem-solving and data analysis. nih.gov The combination of HTS, automated synthesis, and in silico screening can create a powerful and efficient drug discovery pipeline. nih.govpeeriodicals.com This integrated approach will be essential for navigating the vast chemical space of this compound derivatives and identifying new drug candidates in a timely and cost-effective manner.
Q & A
Q. Table 1. Representative Synthesis Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, CH₃CN, rt | 61–88 | |
| Nitro Reduction | SnCl₂, EtOH, 70°C | 63–70 | |
| Amination | DIPEA, 2-methoxyethanol, 100°C | 79–85 |
Advanced: How can reaction conditions be optimized for synthesizing analogs with improved bioactivity?
Methodological Answer:
Use factorial design to evaluate variables (temperature, solvent, catalyst). For example:
- Orthogonal Design : Test 3–4 factors (e.g., solvent polarity, base strength) at 2–3 levels to identify optimal conditions .
- Computational Pre-Screening : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Case Study : ICReDD’s approach combines computational path searches with experimental validation, narrowing optimal conditions by 50–70% .
Basic: What characterization techniques are essential for confirming the structure of derivatives?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, aromatic protons in 4-nitrobenzyl analogs appear at δ 8.2–8.4 ppm .
- HRMS : Validate molecular formulas (e.g., [M+H]+ for Compound 27 : calc. 438.0921, found 438.0925 ).
- X-ray Crystallography : Resolve tautomeric forms (e.g., hydroxyl vs. keto configurations) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Comparative Analysis Framework :
- Example : Discrepancies in antiviral activity of dichlorobenzyl analogs may arise from assay sensitivity (e.g., cell line variations) .
Advanced: What computational methods are used to predict the reactivity of 7H-pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer:
- Reaction Path Search : Use Gaussian or ORCA software for transition-state analysis .
- Molecular Dynamics (MD) : Simulate solvent effects on tautomer stability (e.g., DMSO vs. water) .
- Machine Learning : Train models on existing reaction datasets to predict yields for new substituents .
Basic: How to address solubility challenges during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
- Particle Size Reduction : Apply ball milling or nano-precipitation to enhance dissolution .
- Surfactant Screening : Test polysorbates or cyclodextrins for hydrophobic analogs .
Advanced: How to analyze tautomeric equilibria in solution?
Methodological Answer:
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., hydroxyl protons at δ 10–12 ppm) across 25–60°C .
- pH Titration : Use UV-Vis spectroscopy to track tautomer ratios at pH 2–12.
- DFT Calculations : Compare energy barriers between tautomers (e.g., ΔG < 2 kcal/mol indicates rapid interconversion) .
Advanced: What strategies guide the design of derivatives for specific biological targets (e.g., antiviral activity)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
